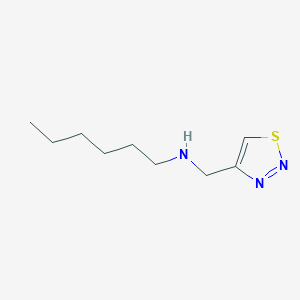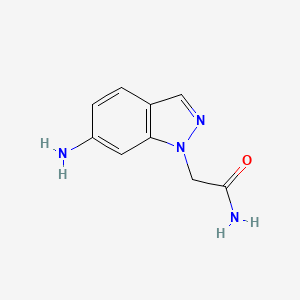![molecular formula C10H14N2O B13268815 Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine](/img/structure/B13268815.png)
Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine is a complex organic compound that features a unique combination of functional groups, including an alkyne, an oxazole, and an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of acetylene and acetone to form 2-methylbut-3-yn-2-ol, which can then be further modified . The oxazole ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and amine group are likely involved in binding interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine.
(2-Methylbut-3-yn-2-yl)benzene: Another compound with a similar alkyne group.
2-Methyl-3-butyn-2-amine: Contains a similar alkyne and amine structure.
Uniqueness
This compound is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)but-3-yn-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-5-10(2,3)12(4)8-9-6-7-13-11-9/h1,6-7H,8H2,2-4H3 |
InChI Key |
VEENPVIJEJJAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N(C)CC1=NOC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


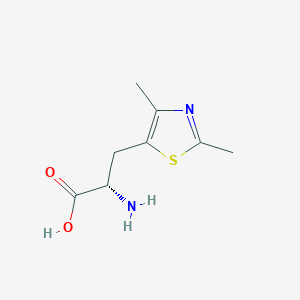
amine](/img/structure/B13268746.png)
![1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL](/img/structure/B13268753.png)

![1-[3-(Aminomethyl)cyclohexyl]propan-2-one](/img/structure/B13268759.png)
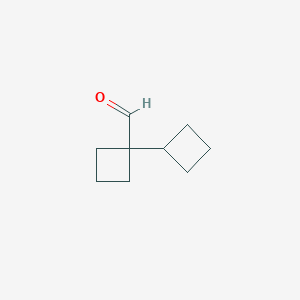
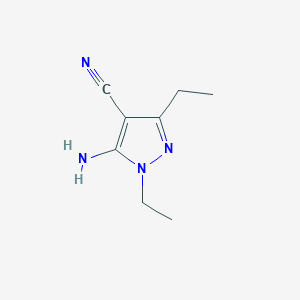
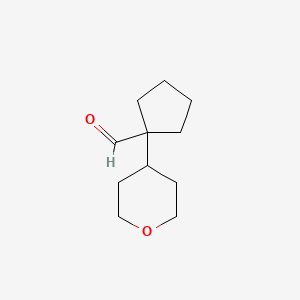
![1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13268778.png)
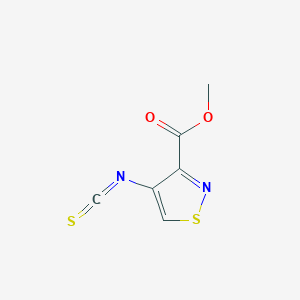
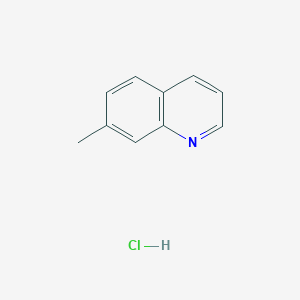
![3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13268794.png)
